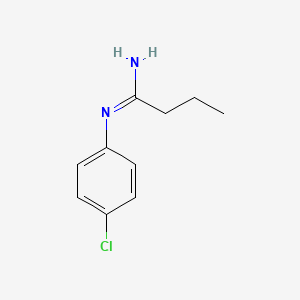

N-(4-chlorophenyl)butyrimidamide

Beschreibung

N-(4-Chlorophenyl)butyrimidamide is a synthetic organic compound characterized by a butyrimidamide backbone substituted with a 4-chlorophenyl group. These compounds are frequently explored for their biological activities, including insecticidal and enzyme inhibitory properties, owing to the electron-withdrawing effects of the chlorine atom, which enhance stability and interaction with biological targets . For instance, N-(4-chlorophenyl) derivatives of pyridine and thienopyridine carboxamides have demonstrated superior insecticidal activity against pests like Aphis craccivora Koch compared to commercial insecticides .

Eigenschaften

Molekularformel |

C10H13ClN2 |

|---|---|

Molekulargewicht |

196.67 g/mol |

IUPAC-Name |

N'-(4-chlorophenyl)butanimidamide |

InChI |

InChI=1S/C10H13ClN2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H2,12,13) |

InChI-Schlüssel |

MIDIBTIKUQHFDO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=NC1=CC=C(C=C1)Cl)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Insecticidal Activity

N-(4-Chlorophenyl)butyrimidamide analogs, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3), exhibit significant insecticidal potency. Comparative studies against the neonicotinoid insecticide acetamiprid reveal:

| Compound | Target Pest | Activity (vs. Acetamiprid) | Reference |

|---|---|---|---|

| Compound 2 | Aphis craccivora | Higher | |

| Compound 3 | Aphis craccivora | Higher | |

| Acetamiprid | Aphis craccivora | Baseline |

The enhanced activity is attributed to the pyridine/thienopyridine core and the 4-chlorophenyl group, which likely improve target binding and metabolic stability .

Halogen-Substituted Analogs

The position and type of halogen substituents significantly influence biological activity. For example, N-(4-halophenyl)maleimide derivatives targeting monoacylglycerol lipase (MGL) show:

| Compound | Halogen (X) | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite the chlorine-substituted compound (IC50 = 7.24 μM) being less potent than bromo or iodo analogs, the study concludes that halogen size has minimal impact, suggesting electronic effects (e.g., electronegativity, resonance) may dominate over steric factors .

Structural and Crystallographic Comparisons

Crystal structures of related compounds highlight conformational differences. For instance:

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits dihedral angles of 5.2°–6.4° between the pyrimidine ring and phenyl groups, promoting planarity and intermolecular interactions .

- In contrast, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine has a larger dihedral angle (12.8°), reducing coplanarity and altering hydrogen-bonding patterns .

Such structural variations influence solubility, stability, and target binding, underscoring the importance of substituent positioning.

Key Research Findings

Bioactivity Superiority : Chlorophenyl-substituted heterocycles (e.g., pyridine derivatives) outperform commercial insecticides in pest control, likely due to enhanced electron-deficient aromatic interactions .

Halogen Effects : While chlorine’s electronegativity improves compound stability, larger halogens (Br, I) may offer better hydrophobic interactions in enzyme inhibition, as seen in MGL studies .

Structural Flexibility : Substitutions on the phenyl ring (e.g., methoxy, fluoro) modulate molecular conformation, affecting crystallinity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.